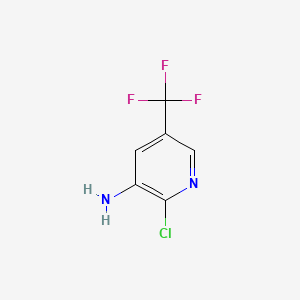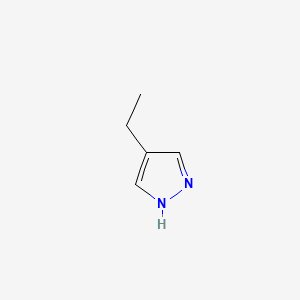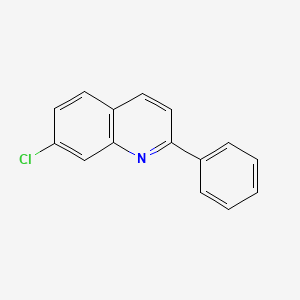
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, also known as TFB-4 , is a synthetic compound with the molecular formula C₁₇H₂₁FN₂O₂ . It belongs to the category of N-substituted piperidines . The compound’s structure includes a tert-butyl group, a cyano group, and a fluorophenyl moiety attached to a piperidine ring. TFB-4 has garnered attention due to its role in the synthesis of fentanyl and its analogues .
Synthesis Analysis
TFB-4 is a precursor chemical used in the synthesis of fentanyl, a potent synthetic opioid. Fentanyl and its analogues can be manufactured through various synthesis methods, each involving specific precursor chemicals. Traffickers have adapted their approach to use alternative precursors for fentanyl manufacture. Notably, TFB-4 has been placed under international control to curb illicit production .
Molecular Structure Analysis
The molecular formula of TFB-4 is C₁₇H₂₁FN₂O₂ . Its structure includes a piperidine ring with a tert-butyl group, a cyano group, and a fluorophenyl substituent. The compound’s precise arrangement of atoms is crucial for its biological activity and interactions .
Chemical Reactions Analysis
TFB-4 is involved in the synthesis of fentanyl and its analogues. The specific reactions leading to fentanyl production are complex and typically require multiple steps. These reactions often utilize other precursor chemicals such as N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). The goal is to create potent opioids with high binding affinity to opioid receptors .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of crizotinib, a medication used in cancer treatment. The compound can be synthesized through multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and its structure confirmed through mass spectrometry and NMR spectrum analysis (Kong et al., 2016).
Biological Evaluation
Tert-butyl derivatives, including the tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, have been explored for their biological activities. For example, derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities. Some of these compounds exhibit moderate anthelmintic activity and poor antibacterial activity, demonstrating their potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Molecular Structure and Crystallography
The molecular structure of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate and related compounds has been extensively studied using X-ray diffraction methods. These studies reveal intricate details about their crystallography, including the dimensions of unit cells and the nature of intermolecular interactions. Such insights are crucial for understanding the chemical and physical properties of these compounds and their potential applications (Gumireddy et al., 2021).
Applications in Anticancer Drug Synthesis
Some tert-butyl piperidine carboxylates serve as intermediates in the synthesis of small molecule anticancer drugs. The structural features of these compounds make them suitable for developing inhibitors that target specific pathways in cancer cells, such as the PI3K/AKT/mTOR pathway. This demonstrates their crucial role in the ongoing development and optimization of anticancer therapeutics (Zhang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXNHXHLZJCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445867 | |
| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
CAS RN |
256951-79-8 | |
| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)









